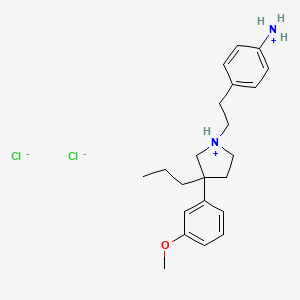
Aniline, p-(2-(3-(m-methoxyphenyl)-3-propyl-1-pyrrolidinyl)ethyl)-, dihydrochloride
Description
Aniline, p-(2-(3-(m-methoxyphenyl)-3-propyl-1-pyrrolidinyl)ethyl)-, dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aniline moiety linked to a pyrrolidine ring substituted with a methoxyphenyl group and a propyl chain. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Properties
CAS No. |
1945-00-2 |
|---|---|
Molecular Formula |
C22H32Cl2N2O |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[4-[2-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-ium-1-yl]ethyl]phenyl]azanium;dichloride |
InChI |
InChI=1S/C22H30N2O.2ClH/c1-3-12-22(19-5-4-6-21(16-19)25-2)13-15-24(17-22)14-11-18-7-9-20(23)10-8-18;;/h4-10,16H,3,11-15,17,23H2,1-2H3;2*1H |
InChI Key |
QBYCXMGSUPQWEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC[NH+](C1)CCC2=CC=C(C=C2)[NH3+])C3=CC(=CC=C3)OC.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, p-(2-(3-(m-methoxyphenyl)-3-propyl-1-pyrrolidinyl)ethyl)-, dihydrochloride typically involves multiple steps:
- **Formation of
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrrolidine derivative.
Attachment of the Propyl Chain: The propyl chain is added through an alkylation reaction, using a propyl halide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


